molecular formula C22H15FN2O2S B2392138 (E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-29-8

(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2392138
CAS No.: 477511-29-8
M. Wt: 390.43
InChI Key: SVONEHHJJZOSPH-ZNTNEXAZSA-N
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Description

(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzoyl group, a fluorinated methylbenzo[d]thiazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl chloride derivative, followed by the introduction of the fluorinated methylbenzo[d]thiazole moiety through a nucleophilic substitution reaction. The final step often involves the formation of the benzamide linkage under controlled conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl or benzamide groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of (E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • Ammonium benzoate
  • 4-Fluorobenzoic acid

Comparison

Compared to similar compounds, (E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated thiazole moiety, in particular, enhances its stability and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-benzoyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c1-25-18-12-11-17(23)13-19(18)28-22(25)24-21(27)16-9-7-15(8-10-16)20(26)14-5-3-2-4-6-14/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVONEHHJJZOSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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